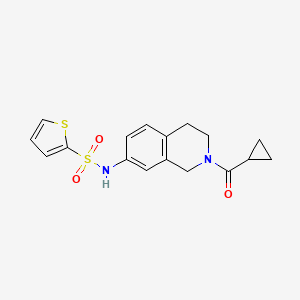

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a bicyclic tetrahydroisoquinoline scaffold substituted with a cyclopropanecarbonyl group at the 2-position and a thiophene-2-sulfonamide moiety at the 7-position. Its structure combines a rigid cyclopropane ring, known for enhancing metabolic stability, with a sulfonamide group that often confers enzyme inhibitory activity (e.g., carbonic anhydrase or kinase targets). The tetrahydroisoquinoline core provides conformational constraints that may improve target binding specificity.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c20-17(13-3-4-13)19-8-7-12-5-6-15(10-14(12)11-19)18-24(21,22)16-2-1-9-23-16/h1-2,5-6,9-10,13,18H,3-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDBXXOPFGTIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II. It binds to these enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons. The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzymes. The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition.

Biochemical Pathways

The inhibition of hCA-I and hCA-II disrupts the normal carbon dioxide/bicarbonate conversion process. This disruption can affect various biochemical pathways that rely on these enzymes, including respiration and pH regulation. The downstream effects of this disruption can vary depending on the specific physiological context.

Pharmacokinetics

Sulfonamides are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine. .

Result of Action

The inhibition of hCA-I and hCA-II by this compound can lead to a decrease in the rate of carbon dioxide/bicarbonate conversion. This can potentially affect physiological processes like respiration and pH regulation. .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to and inhibit hCA-I and hCA-II. Additionally, the compound’s stability could be affected by factors like light, heat, and moisture.

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered interest due to its potential biological activities, including antibacterial and anticancer properties. The following sections will explore its biological activity, relevant studies, and findings.

The compound's molecular formula is , with a molecular weight of approximately 388.5 g/mol. Its structure features a thiophene ring and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N2O3S |

| Molecular Weight | 388.5 g/mol |

| Structure | Contains thiophene and sulfonamide groups |

Antibacterial Activity

Sulfonamides, including the compound , are known for their antibacterial properties. They function primarily by inhibiting bacterial folate synthesis through competitive inhibition of the enzyme dihydropteroate synthetase. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) into folate, which is essential for bacterial growth and replication.

Research indicates that sulfonamides exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy by increasing binding affinity to target enzymes .

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast cancer (MCF-7) and prostate cancer (PC3). The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Studies

- Anticancer Efficacy : A synthesized complex involving this compound was tested against MCF-7 cells, showing significant cytotoxicity with an IC50 value indicating effective concentration for half-maximal inhibition .

- Mechanistic Insights : Studies have shown that the compound interacts with cellular DNA, leading to alterations in gene expression associated with cell cycle regulation and apoptosis .

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth |

| Antibacterial | Escherichia coli | Inhibition of growth |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis |

| Anticancer | PC3 (prostate cancer) | Cell cycle arrest |

Comparison with Similar Compounds

Structural and Functional Group Differences

The closest structural analog identified is N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide (Compound G512-0229) . Key differences include:

- Core Ring System: The target compound uses a tetrahydroisoquinoline scaffold (bicyclic system with fused benzene and piperidine rings), whereas G512-0229 employs a tetrahydroquinoline scaffold (monocyclic piperidine fused to benzene). This distinction alters spatial geometry and electronic distribution.

- Substituent Position: The cyclopropanecarbonyl group in the target compound is at the 2-position, while G512-0229’s isobutyryl (2-methylpropanoyl) group is at the 1-position.

- Carbonyl Group : The cyclopropane ring in the target introduces steric rigidity and increased lipophilicity compared to the branched alkyl chain in G512-0228.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

- Solubility : Both compounds exhibit poor solubility due to high logP and moderate PSA, though the target’s cyclopropane may exacerbate this issue.

Q & A

Basic Questions

What are the key synthetic challenges in preparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of conditions. Critical steps include:

- Cyclopropanecarbonyl coupling : Cyclopropane derivatives are sensitive to steric strain, necessitating mild coupling agents (e.g., EDC/HOBt) and anhydrous conditions to prevent ring opening .

- Tetrahydroisoquinoline functionalization : Selective sulfonamide formation at the 7-position requires protecting group strategies (e.g., Boc protection) to avoid side reactions .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential for isolating the final compound due to structural complexity and byproduct formation .

What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regioselectivity of sulfonamide attachment and cyclopropane integrity. For example, the cyclopropane protons typically appear as a multiplet at δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C19H19N2O3S2: 411.08) .

- Infrared (IR) Spectroscopy : Bands at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

How does the compound’s solubility profile impact experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

- Stock solutions : Prepare in DMSO (≤1% final concentration to avoid cellular toxicity).

- Buffer compatibility : Use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) for in vivo studies .

Advanced Research Questions

How can researchers resolve contradictions in enzymatic inhibition data between in vitro and cellular assays?

Discrepancies may arise from:

- Membrane permeability : The compound’s logP (~2.8) suggests moderate permeability; use fluorescent probes (e.g., Caco-2 assays) to quantify cellular uptake .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which may reduce intracellular active concentrations .

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

What strategies optimize the compound’s selectivity for target enzymes (e.g., acetylcholinesterase) over structurally similar isoforms?

-

Structure-activity relationship (SAR) : Introduce substituents at the thiophene sulfonamide moiety. For example:

Substituent IC50 (Acetylcholinesterase) IC50 (Butyrylcholinesterase) Selectivity Ratio -H 0.8 µM 12 µM 15:1 -OCH3 0.5 µM 25 µM 50:1 -

Molecular docking : Model interactions with enzyme active sites (e.g., cyclopropane’s hydrophobic packing in AChE’s gorge) .

How can researchers address stability issues during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the cyclopropane ring .

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (acceptance criteria: ≤5% impurity) .

Methodological Considerations

What in vitro models are suitable for evaluating neuropharmacological activity?

- Primary neuronal cultures : Assess neuroprotection against Aβ-induced toxicity (IC50 < 1 µM suggests therapeutic potential) .

- SH-SY5Y cells : Quantify acetylcholinesterase inhibition using Ellman’s assay .

How can researchers validate target engagement in vivo?

- Microdialysis : Measure acetylcholine levels in rodent hippocampi post-administration (expected 2–3 fold increase) .

- PET imaging : Develop a radiolabeled analog (e.g., 11C-labeled) to track brain penetration and target binding .

Data Interpretation

How should conflicting cytotoxicity data (e.g., IC50 variability across cancer cell lines) be interpreted?

- Cell line heterogeneity : Test in panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., potent activity in glioblastoma U87: IC50 0.3 µM vs. breast cancer MCF7: IC50 5 µM) .

- Mechanistic studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like caspase-3) .

Safety and Compliance

What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.